Piperidine-4-Carboxamide vs. Piperazine Core: Impact on Topological Polar Surface Area (TPSA) and Predicted CNS Permeability
The target compound possesses a TPSA of 32.3 Ų, which is substantially lower than the typical TPSA range of 50-70 Ų observed for N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides that incorporate an additional aryl ring and a piperazine core (representative compound 25 from the Leopoldo series has a calculated TPSA of approximately 56 Ų) [1]. This reduction in TPSA is clinically meaningful: compounds with TPSA < 60 Ų generally exhibit good intestinal absorption, while those with TPSA < 70 Ų are more likely to penetrate the blood-brain barrier [2]. The piperidine-4-carboxamide scaffold thus offers a measurable advantage in predicted CNS drug-likeness over the piperazine-based comparator class.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 32.3 Ų (computed by Cactvs 3.4.6.11) |
| Comparator Or Baseline | ~56 Ų for representative N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide (compound 25, estimated from published structure) |
| Quantified Difference | ~23.7 Ų lower TPSA (approximately 42% reduction) |
| Conditions | Computed property comparison using PubChem data and published structures; in silico prediction context |
Why This Matters
Lower TPSA correlates with improved passive membrane permeability and CNS penetration, critical for neurological target engagement studies.
- [1] PubChem Compound Summary for CID 71938121; Leopoldo, M., et al. (2008). J. Med. Chem., 51(18), 5813-5822. TPSA estimated from published compound structures. View Source
- [2] Pajouhesh, H. & Lenz, G.R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. View Source
